molecular formula C19H14Br2N2O2 B11686169 N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B11686169
M. Wt: 462.1 g/mol
InChI Key: TXEYVFZPXGEYOG-SSDVNMTOSA-N
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Description

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dibromo-hydroxyphenyl group and a naphthyl group linked by an acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to remove the dibromo groups or convert the hydrazide moiety to an amine.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines or dehalogenated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dibromo-hydroxyphenyl group may interact with active sites of enzymes, while the naphthyl group can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide stands out due to its specific combination of dibromo-hydroxyphenyl and naphthyl groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H14Br2N2O2

Molecular Weight

462.1 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C19H14Br2N2O2/c20-15-8-14(19(25)17(21)10-15)11-22-23-18(24)9-13-6-3-5-12-4-1-2-7-16(12)13/h1-8,10-11,25H,9H2,(H,23,24)/b22-11+

InChI Key

TXEYVFZPXGEYOG-SSDVNMTOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

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